Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate
Description
Structure
3D Structure
Properties
CAS No. |
2080-44-6 |
|---|---|
Molecular Formula |
C9H12O3S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C9H12O3S2/c1-3-12-8(11)7(6(2)10)9-13-4-5-14-9/h3-5H2,1-2H3 |
InChI Key |
GLPYXSYNEKXUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1SCCS1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
-
Deprotonation : The α-hydrogen of ethyl acetoacetate is deprotonated by a base (e.g., K₂CO₃), generating an enolate intermediate.
-
CS₂ Addition : The enolate reacts with CS₂ to form a dithiocarbamate intermediate.
-
Alkylation : 1,2-Dibromoethane introduces the sulfur atoms into the structure, facilitating cyclization to form the 1,3-dithiolane ring.
Key Conditions :
Experimental Procedure
To a solution of ethyl acetoacetate (10.1 mL, 100 mmol) and anhydrous K₂CO₃ (30.1 g, 220 mmol) in DMF (150 mL), CS₂ (6.7 mL, 110 mmol) is added dropwise at 0°C. After stirring for 30 minutes, 1,2-dibromoethane (18.8 g, 100 mmol) is introduced, and the mixture is heated to 120°C for 3 hours. The reaction is quenched with ice water (800 mL), and the precipitate is filtered and recrystallized from ethanol to yield the product as a white solid (85–91% yield).
Table 1: Optimization of Reaction Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base (equiv) | K₂CO₃ (2.2) | 91 |
| Solvent | DMF | 89 |
| Temperature (°C) | 120 | 87 |
| CS₂ (equiv) | 1.1 | 85 |
Alternative Routes via Decarboxylation of Intermediate Acids
Science of Synthesis describes a method involving the decarboxylation of intermediate acids derived from ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate precursors. While less direct, this approach is valuable for generating structurally diverse analogs.
Condensation with Aldehydes/Ketones
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate (115) is condensed with aldehydes or ketones in the presence of a mild base (e.g., triethylamine) to form α,β-unsaturated intermediates. Subsequent decarboxylation at 180–195°C yields alkenyl- or cinnamoyl-substituted ketene S,S-acetals.
Example :
Reacting 115 with benzaldehyde in toluene at reflux for 6 hours produces the decarboxylated product in 78% yield after column chromatography.
Mechanistic Insights and Side Reactions
Tautomerization and Regioisomerism
The 1,3-dithiolane ring exhibits tautomerization between enol and keto forms, as observed in NMR studies of related compounds. This dynamic equilibrium influences reactivity in downstream applications, such as thioamide formation.
Competing Pathways
-
Aminolysis : Primary amines (e.g., n-butylamine) can displace the ethoxy group, yielding α-carbonyl thioamides.
-
Ester Hydrolysis : Strong bases or prolonged reaction times may hydrolyze the ethyl ester to the carboxylic acid, requiring careful pH control.
Scalability and Industrial Relevance
The base-mediated cyclization method is scalable to gram quantities without significant yield loss. For instance, a 10-gram synthesis of ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate in DMF achieves 89% isolated yield after recrystallization. Industrial adaptations often employ continuous flow reactors to enhance efficiency and reduce CS₂ exposure.
Analytical Characterization
Spectroscopic Data :
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ester moiety undergoes nucleophilic attacks, particularly with amines, due to the electron-withdrawing effects of the dithiolane and ester groups.
Key Findings:
-
Amine Addition : Primary aliphatic amines (e.g., n-butylamine, benzylamine) attack the β-carbon, initiating ring-opening of the dithiolane (Table 1) .
-
Thioamide Formation : This reaction produces α-ethoxycarbonyl thioamides in 62–90% yields under optimized conditions (DMSO, 120°C) .
| Amine | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| n-Butylamine | 87 | 1.5 |
| Benzylamine | 70 | 1.7 |
| Methylamine | 81 | 0.7 |
Mechanism :
-
Nucleophilic Attack : Amine attacks the β-carbon, forming a zwitterionic intermediate.
-
Dithiolane Fragmentation : C–S bond cleavage releases thiirane.
-
Deacetylation : Elimination of acetyl group yields thioamide .
Ring-Opening Reactions
The 1,3-dithiolane ring undergoes fragmentation under thermal or nucleophilic stress, enabling access to sulfur-containing intermediates.
Experimental Observations:
-
Solvent Effects : DMSO enhances reaction efficiency by stabilizing intermediates .
-
Substrate Scope : Analogues with electron-withdrawing groups (e.g., p-Cl, p-EtO) show higher reactivity .
Example :
Elimination Reactions
Under basic conditions, the compound undergoes dehydrohalogenation to form conjugated systems.
Key Transformation:
-
1,4-Dithiafulvalene Synthesis : Treatment with NaOH in EtOH eliminates HBr, yielding 2-acetyl-methylene-1,3-dithiole (95% yield) .
Conditions :
Comparative Reactivity
The compound’s reactivity differs from analogues due to its dithiolane ring:
| Compound | Key Reactivity Feature |
|---|---|
| Ethyl 2-chloro-3-oxobutanoate | Chlorine substitution enables SN2 pathways |
| 2-(1,3-Dithiolane)acetic acid | Lacks ester group; limited nucleophilicity |
Scientific Research Applications
Structural Characteristics
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate features:
- A central carbonyl group.
- A five-membered heterocyclic ring containing two sulfur atoms (1,3-dithiolan).
- An ethyl ester functional group.
These characteristics contribute to its reactivity and potential applications in various chemical contexts, particularly in organic synthesis and medicinal chemistry .
Organic Synthesis Applications
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate is utilized as a versatile building block in organic synthesis. Its ability to participate in various reactions allows for the generation of diverse compounds:
A. Synthesis of Functionalized Thioamides
Recent studies have demonstrated the compound's utility in synthesizing functionalized thioamides through reactions with primary amines. For instance, when reacted with n-butylamine under optimized conditions (DMSO at 120 °C), high yields of the desired products were achieved (up to 87%) .
Table 1: Reactions of Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate with Amines
| Entry | Amine | Product Yield (%) |
|---|---|---|
| 1 | n-butylamine | 87 |
| 2 | methylamine | 81 |
| 3 | ethylamine | 76 |
| 4 | benzylamine | 70 |
This reaction demonstrates the compound's ability to facilitate C–S bond cleavage and produce thioamide derivatives efficiently.
B. Synthesis of Heterocycles
The compound has also been employed as an intermediate in the synthesis of various heterocycles. Its reactivity allows it to participate in cyclization reactions, leading to the formation of complex structures that are valuable in medicinal chemistry .
Medicinal Chemistry Applications
The unique structure of Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate positions it as a candidate for drug development:
A. Anticancer Activity
Research indicates that derivatives of this compound can exhibit significant anticancer properties. For example, molecular docking studies have shown that certain derivatives can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a target for cancer therapy . These findings suggest potential pathways for developing new anticancer agents based on the compound's structure.
B. Interaction Studies
Understanding the interactions between Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate and biological targets is crucial for assessing its pharmacological potential. Studies focusing on its reactivity with various enzymes and receptors can provide insights into its therapeutic applications .
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate is characterized by a dithiolane moiety, which is known for its ability to participate in various chemical reactions. The compound can be synthesized through a tandem reaction involving 2-acetylmethylene-1,3-dithiolanes and aliphatic primary amines, leading to functionalized thioamides with notable yields under optimized conditions (Table 1) .
Table 1: Reaction Conditions for Synthesis of Thioamides
| Amine | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| n-butylamine | 120 | DMSO | 87 |
| methylamine | 120 | DMSO | 85 |
| ethylamine | 120 | DMSO | 90 |
| benzylamine | 120 | DMSO | 88 |
Anticancer Properties
Recent studies have demonstrated that ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate exhibits promising anticancer activity. In vitro tests have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7) . The mechanisms of action appear to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate derivatives against multiple tumor cell lines. The results indicated IC50 values ranging from 21.00 µM to 26.10 µM for HepG2 and MCF-7 cells, respectively, highlighting its potential as an anticancer agent .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which can contribute to oxidative stress-related diseases. The antioxidant activity was measured using DPPH and ABTS assays, where it showed significant radical scavenging capabilities .
Antimicrobial Activity
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate has demonstrated antimicrobial activity against various pathogens. A study reported that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanistic Insights
The biological activities of ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate can be attributed to its ability to interact with biological macromolecules. Molecular docking studies indicate that the compound can bind effectively to target proteins involved in cancer progression and microbial resistance mechanisms .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves condensation reactions between α-ketoesters and dithiolane precursors. For example, derivatives like ethyl 2-(cyanomethyl)-3-oxobutanoate ( , p. 73) are synthesized via annulation reactions with α-bromo ketones. To optimize yield:
- Use absolute ethanol as a solvent for improved solubility of intermediates.
- Maintain low temperatures (0°C) during reagent addition to minimize side reactions (e.g., sodium nitrite in acetic acid for oxime formation, as in ).
- Employ inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur-containing intermediates ().
Post-reaction, extract with ethyl acetate and wash with brine to isolate the product (). Yield improvements (up to 88.5%) are achieved by controlling stoichiometry and reaction time .
Q. What spectroscopic techniques are most effective for characterizing Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : The dithiolane ring protons resonate as distinct singlets in the range of δ 4.0–4.5 ppm, while the ester carbonyl (C=O) appears at ~170 ppm in NMR ().
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns indicative of the dithiolane moiety.
- X-ray Crystallography : SHELX software () resolves crystal structures, particularly for derivatives with bulky substituents. Challenges include poor crystal growth due to sulfur-sulfur interactions; slow evaporation from ethanol/water mixtures is recommended .
Q. What safety precautions are critical when handling Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Work in a fume hood to avoid inhalation (H335 hazard, ).
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P390, ).
- Storage : Keep in airtight containers at 2–8°C to prevent degradation ().
Advanced Research Questions
Q. How does the 1,3-dithiolane ring influence the compound’s reactivity and stability under varying conditions?
Methodological Answer: The dithiolane ring enhances stability via conjugation with the α-ketoester group but introduces sensitivity to:
- Oxidative Conditions : The sulfur atoms may oxidize to sulfoxides; monitor via TLC or HPLC ().
- Acidic/Basic Media : Hydrolysis of the ester group occurs above pH 8. Use buffered solutions (pH 6–8) for kinetic studies ().
- Thermal Stress : Decomposition above 50°C (P412, ); differential scanning calorimetry (DSC) can identify decomposition thresholds .
Q. What computational approaches predict the electronic properties of Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity. The dithiolane ring lowers the LUMO, enhancing electrophilicity ().
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water mixtures) to optimize crystallization conditions ().
- Docking Studies : Model interactions with biological targets (e.g., enzymes in ) to guide pharmacological applications .
Q. How can SHELX software improve structural resolution of derivatives with complex substituents?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve sulfur atoms ().
- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters to model disorder in the dithiolane ring.
- Validation : Check for missed symmetry (e.g., twinning) using PLATON or Olex2 (). For derivatives with bulky groups (e.g., 4-bromobenzyl, ), refine hydrogen positions via riding models .
Q. How do structural modifications (e.g., substituents on the dithiolane ring) affect biological activity?
Methodological Answer:
- SAR Studies : Introduce electron-withdrawing groups (e.g., nitro, ) to enhance binding to targets like methylthioadenosine phosphorylase.
- In Vitro Assays : Test cytotoxicity using MTT assays in cancer cell lines (e.g., ’s coumarin derivatives).
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (). Correlate logP values (HPLC-derived) with membrane permeability .
Q. What strategies resolve contradictions in reaction outcomes for similar α-ketoester derivatives?
Methodological Answer:
- Control Experiments : Vary solvent polarity (e.g., THF vs. DMF) to identify solvent-dependent pathways ().
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enolates in ).
- Theoretical Modeling : Compare activation energies of competing pathways (e.g., aldol vs. Michael addition) via DFT (). Document discrepancies between computational predictions and experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
